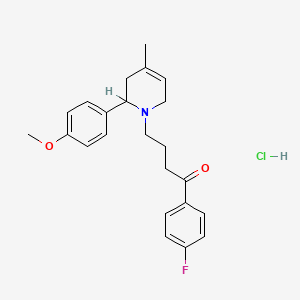
1-(5-Phenylfuran-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Phenylfuran-2-yl)piperidine is an organic compound that features a piperidine ring attached to a phenyl-substituted furan ring This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Phenylfuran-2-yl)piperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-phenylfuran-2-carboxylic acid with piperidine in the presence of a dehydrating agent can yield the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a phenyl-substituted furan derivative is coupled with a piperidine derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Phenylfuran-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the piperidine ring can produce various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
1-(5-Phenylfuran-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(5-Phenylfuran-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
1-(5-Phenylfuran-2-yl)piperidine can be compared with other similar compounds, such as:
Pyridine: A six-membered nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing heterocycle widely used in pharmaceuticals and organic synthesis.
Furan: A five-membered oxygen-containing heterocycle with applications in material science and organic synthesis.
The uniqueness of this compound lies in its combined structural features of both piperidine and furan rings, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32569-94-1 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
1-(5-phenylfuran-2-yl)piperidine |
InChI |
InChI=1S/C15H17NO/c1-3-7-13(8-4-1)14-9-10-15(17-14)16-11-5-2-6-12-16/h1,3-4,7-10H,2,5-6,11-12H2 |
InChI-Schlüssel |
YMFLTIXUIUIRAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


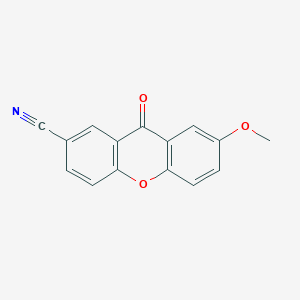
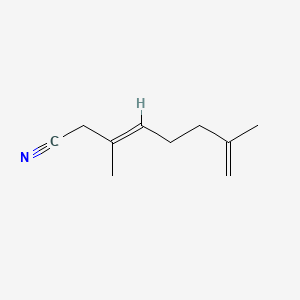
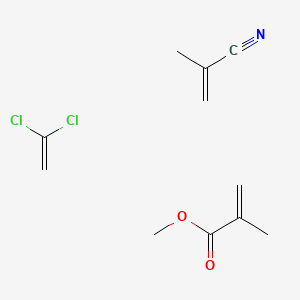
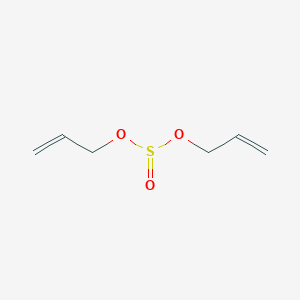
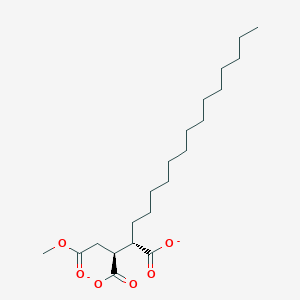

![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)

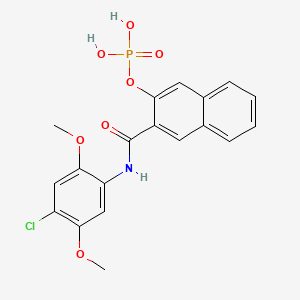

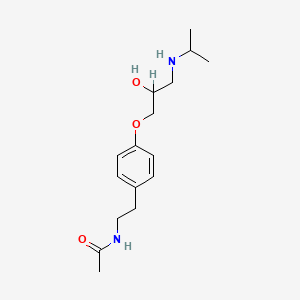
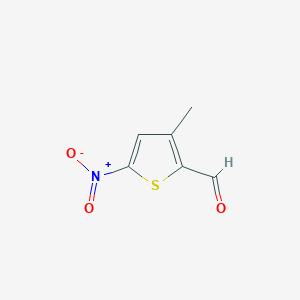
![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
